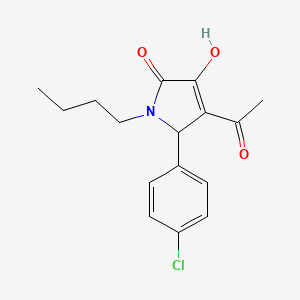
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide, also known as TMPCA, is a cyclopropane-based compound that has gained attention for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mechanism of Action
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This results in the reduction of neuronal excitability, leading to the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been found to increase the duration of slow-wave sleep, which is important for memory consolidation and restoration of the brain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high affinity for the GABA-A receptor, making it a potent modulator of the receptor. However, one limitation is that this compound has a short half-life, requiring frequent dosing in animal models.
Future Directions
There are several future directions for the use of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide in scientific research. One potential direction is the investigation of its potential use in the treatment of anxiety and sleep disorders in humans. Additionally, this compound could be further studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another future direction is the development of more potent and selective modulators of the GABA-A receptor based on the structure of this compound.
Conclusion:
This compound is a promising compound for use in scientific research, particularly in the field of neuroscience. Its high affinity for the GABA-A receptor and anxiolytic and sedative effects make it a potential candidate for the treatment of anxiety and sleep disorders. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective modulators of the GABA-A receptor.
Synthesis Methods
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized through a multi-step reaction process involving the reaction of 3-methoxyphenylmagnesium bromide with cyclopropanecarboxylic acid. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its potential application in neuroscience research. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This compound has also been found to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.
Properties
IUPAC Name |
N,2,2-tris(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-20-10-4-7-17(13-20)25(18-8-5-11-21(14-18)29-2)16-23(25)24(27)26-19-9-6-12-22(15-19)30-3/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQFOLUWOIYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387557 |
Source


|
| Record name | N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-84-6 |
Source


|
| Record name | N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)


![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)
